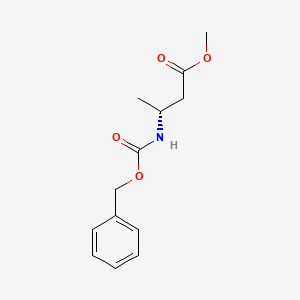

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Description

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the β-position of the butanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group acts as a protective moiety for amines during multi-step reactions. Its stereochemistry (R-configuration) enhances its utility in asymmetric synthesis, enabling the preparation of enantiomerically pure pharmaceuticals or bioactive molecules.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl (3R)-3-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m1/s1 |

InChI Key |

HSKIGKMMMZQYID-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:

Hydrogenation: Reduction of the benzyloxycarbonyl group to yield the free amine.

Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid.

Substitution: Nucleophilic substitution reactions at the ester or amine functionalities.

Common Reagents and Conditions

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.

Major Products Formed

Hydrogenation: ®-3-Aminobutanoic acid.

Hydrolysis: ®-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate involves its conversion to active metabolites through enzymatic or chemical reactions. The benzyloxycarbonyl group is typically removed to release the free amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the context of its use in research or therapy.

Comparison with Similar Compounds

(a) Methoxybenzyloxy vs. Cbz-Amino Groups

- (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate () replaces the Cbz-amino group with a 4-methoxybenzyl (PMB) ether. However, the absence of the amino functionality limits its utility in peptide coupling. Yield: Higher yields (80–94%) suggest efficient synthesis, possibly due to fewer protection/deprotection steps compared to Cbz-containing analogs .

(b) Benzyloxy vs. Cbz-Amino Groups

- (R)-Methyl 3-(benzyloxy)butanoate () lacks both the carbonyl and amino groups. Impact: The simpler benzyloxy substituent reduces steric hindrance and reactivity, making it less versatile for further functionalization.

Functional Group Influence on Reactivity

- Cbz Protection: The Cbz group in the target compound enables selective deprotection under hydrogenolysis (H₂/Pd-C), a trait critical in peptide synthesis. By contrast, methoxybenzyl or benzyloxy groups require alternative cleavage conditions (e.g., strong acids or oxidants) .

- Amino Group Utility: The presence of the β-amino group allows nucleophilic reactions (e.g., amide bond formation), distinguishing it from esters lacking amino functionality .

Biological Activity

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, also known as methyl 3-(cbz-amino)butanoate, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure features a benzyloxycarbonyl (Cbz) protecting group, which is commonly utilized in peptide synthesis to shield amine functionalities from unwanted reactions. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of benzyl chloroformate in a modified Schotten-Baumann reaction. The process can be summarized as follows:

- Starting Material : 3-Amino-3-methylbutyric acid.

- Reagents : Benzyl chloroformate, sodium hydroxide.

- Conditions : The reaction is conducted in an aqueous solution followed by extraction with organic solvents.

- Yield : Typical yields range from 40% to 60%, depending on the specific conditions employed during synthesis.

Biological Activity

The biological activity of this compound is primarily evaluated through its interactions with various biological targets, particularly enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. Its Cbz group allows for selective binding to active sites, thereby modulating enzyme activity.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. For example, a study reported a significant reduction in bacterial growth when treated with Cbz-protected amino acids similar to this compound .

- Cytotoxicity Assays : In vitro assays have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent. The cytotoxicity was quantified using standard assays such as MTT or SRB assays .

Comparative Analysis

The following table summarizes the biological activity parameters of this compound compared to other related compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Moderate Antimicrobial | 15 | Bacterial Enzymes |

| Naltrexone | Opioid Receptor Antagonist | 0.7 | Opioid Receptors |

| VZMC013 | MOR-CCR5 Antagonist | 6.05 | Opioid Receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.